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Compound of Interest

3-lodo-5-methoxy-1H-pyrrolo[2, 3-
Compound Name:
bjpyridine

Cat. No.: B1325016

Audience: Researchers, scientists, and drug development professionals.

Introduction Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in
medicinal chemistry for identifying lead compounds.[1] This approach begins by screening
libraries of low-molecular-weight compounds, or "fragments," to identify weak but efficient
binders to a biological target.[2] These initial hits are then optimized into more potent leads
through structure-guided design. The 7-azaindole scaffold is a privileged structure in drug
discovery, particularly for developing kinase inhibitors, due to its ability to form key hydrogen
bond interactions within the ATP binding site of kinases.[3][4] The 3-iodo-7-azaindole derivative
serves as a versatile starting point, where the iodine atom acts as a crucial synthetic handle for
fragment elaboration and optimization through various cross-coupling reactions.[5][6]

This document provides detailed protocols and applications for using 3-iodo-7-azaindole
scaffolds in a typical FBDD campaign targeting protein kinases.

Core Application: Kinase Inhibitor Discovery

The 7-azaindole framework is an excellent hinge-binding motif, capable of forming two
hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3] This makes it
an ideal starting fragment for kinase inhibitor design. The FBDD workflow leverages this
scaffold to discover and optimize potent and selective inhibitors.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1325016?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37461366/
https://www.biosciencehorizons.com/bh-publications/biophysical-screening-in-fragment-based-drug-design%3A-a-brief-overview
https://pubmed.ncbi.nlm.nih.gov/29311509/
https://pubmed.ncbi.nlm.nih.gov/37423125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718589/
https://pubmed.ncbi.nlm.nih.gov/29311509/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

An FBDD campaign begins with screening a fragment library against the target protein to
identify initial hits. These hits are then validated and characterized using orthogonal biophysical
methods. X-ray crystallography is often employed to obtain structural information on how the
fragment binds to the target, which then guides the chemical elaboration of the fragment into a
more potent lead compound.[7] The 3-iodo group on the 7-azaindole scaffold is ideal for this
elaboration process, allowing for the systematic exploration of the surrounding chemical space
through reactions like Suzuki-Miyaura cross-coupling.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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